Him-pita
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99610-84-1 |
|---|---|
Molecular Formula |
C11H18N4O4S |
Molecular Weight |
302.35 g/mol |
IUPAC Name |
N-[(5Z)-3-(2-amino-2-oxoethyl)-5-hydroxyimino-4-methoxy-1,3-thiazolidin-2-ylidene]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H18N4O4S/c1-11(2,3)9(17)13-10-15(5-6(12)16)8(19-4)7(14-18)20-10/h8,18H,5H2,1-4H3,(H2,12,16)/b13-10?,14-7- |
InChI Key |
KYSSQRVLHARZJQ-DJUNPUCASA-N |
SMILES |
CC(C)(C)C(=O)N=C1N(C(C(=NO)S1)OC)CC(=O)N |
Isomeric SMILES |
CC(C)(C)C(=O)N=C1N(C(/C(=N/O)/S1)OC)CC(=O)N |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C(C(=NO)S1)OC)CC(=O)N |
Synonyms |
5-(hydroxyimino)-4-methoxy-2-(pivaloylimino)thiazolidine-3-acetamide HIM-PITA |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis and Derivatization of Him Pita
Molecular Structure and Formula
The molecular formula of Him-pita is C11H18N4O4S. nih.gov Its structure is defined by a central thiazolidine (B150603) ring with multiple functional groups attached. The formal IUPAC name is N-[(5Z)-3-(2-amino-2-oxoethyl)-5-hydroxyimino-4-methoxy-1,3-thiazolidin-2-ylidene]-2,2-dimethylpropanamide. nih.gov
Key Structural Features:
A five-membered thiazolidine ring containing both sulfur and nitrogen.
An N-pivaloylimino group attached to the second position of the ring.
An acetamide group bonded to the nitrogen at the third position.
A methoxy (B1213986) group at the fourth position.
A hydroxyimino group at the fifth position.
Physical Properties
The physical characteristics of this compound have been computationally predicted and are summarized in the table below. These properties are essential for its handling, formulation, and potential applications in various scientific contexts.
| Property | Value |
| Molecular Weight | 302.35 g/mol lookchem.com |
| Density | 1.42 g/cm³ lookchem.com |
| Boiling Point | 504.096°C at 760 mmHg lookchem.com |
| Flash Point | 258.668°C lookchem.com |
| Hydrogen Bond Donor Count | 2 lookchem.com |
| Hydrogen Bond Acceptor Count | 6 lookchem.com |
| Rotatable Bond Count | 4 lookchem.com |
| Complexity | 470 lookchem.com |
Molecular and Cellular Mechanisms of Action of Him Pita
Biosynthesis
As "Him-pita" is not found in nature, there is no known biosynthetic pathway for this compound.
Sophisticated Analytical and Spectroscopic Approaches for Him Pita Research
Research Findings
No published research findings are available to describe the pharmacological or biological activities of Him-pita.
Mechanism of Action
Without studies on its biological effects, the mechanism of action for this compound remains unknown.
Computational Chemistry and Theoretical Modeling of Him Pita
Known Chemical Reactions
There is no available literature detailing the specific chemical reactions that Him-pita undergoes.
Known Derivatives
Information regarding the synthesis or existence of derivatives of this compound is not publicly available.
Mechanism of Action
The mechanism of action of Him-pita, whether in a biological or chemical context, has not been elucidated in any known studies.
Applications
Hypothetical of this compound in Advanced Materials Science
The field of advanced materials science continually seeks novel molecules that can serve as building blocks for materials with unique properties. case.eduucl.ac.uk The structure of this compound contains several functional groups that suggest its potential, albeit theoretical, utility in this area.
The presence of both amide and oxime functionalities, along with the thiazolidine ring, offers multiple sites for polymerization reactions. Hypothetically, the amine group of the acetamide side chain and the oxime's hydroxyl group could participate in condensation polymerization to form novel polyamides or polyethers with unique backbone structures. The thiazolidine ring itself, containing sulfur and nitrogen, could impart specific thermal or optical properties to such polymers.
Furthermore, the molecule's polarity and capacity for hydrogen bonding could be exploited in the design of supramolecular assemblies or hydrogels. researchgate.net These materials, formed through non-covalent interactions, could have applications in areas requiring biocompatible or responsive materials. tugraz.at For instance, changes in pH or temperature could disrupt the hydrogen-bonding network, leading to a tunable material response. The sulfur atom in the thiazolidine ring could also be a site for coordination with metal nanoparticles, creating hybrid organic-inorganic materials with potential catalytic or electronic applications. aprcomposites.com.au
Conceptual Design of this compound-Based Chemical Probes for Biological Research
Chemical probes are essential tools for studying biological processes, often designed to interact with specific proteins or biomolecules. pitt.eduicr.ac.uk Conceptually, this compound could serve as a scaffold for the development of novel chemical probes. Its utility would stem from its specific three-dimensional shape and the potential for selective modification.
A conceptual design for a this compound-based probe could involve the following:
Recognition Element: The core structure of this compound would serve as the recognition element, hypothesized to bind to a specific biological target. The initial step in validating this would be to screen this compound against libraries of proteins to identify any binding partners.
Reporter Tag: The acetamide side chain (N-acetyl group) is a prime location for chemical modification. It could be functionalized by attaching a reporter tag, such as a fluorophore (for imaging), a biotin molecule (for affinity purification), or a photo-crosslinker (to covalently link to the target protein). chemicalprobes.org
Linker: A flexible linker (e.g., a polyethylene glycol chain) could be inserted between the this compound scaffold and the reporter tag to ensure that the tag does not interfere with the binding of the scaffold to its target.
Table 2: Conceptual Modifications of this compound for Chemical Probe Development
| Modification Site | Attached Group | Potential Application | Rationale |
|---|---|---|---|
| Acetamide Side Chain | Fluorescein Isothiocyanate (FITC) | Cellular Imaging | Allows for visualization of the probe's localization within a cell, indicating the location of its biological target. |
| Acetamide Side Chain | Biotin | Affinity Purification / Pulldown Assays | Enables the isolation of the target protein and its binding partners from a complex biological sample. |
The development of such probes would first require the validation of this compound as a ligand for a specific biological target.
Theoretical Frameworks for this compound's Utility in Chemical Biology and Catalysis
In chemical biology and catalysis, molecules are sought for their ability to influence biological systems or accelerate chemical reactions. nih.gov The theoretical utility of this compound in these fields can be inferred from its structural motifs.
The thiazolidine ring is a known pharmacophore present in various bioactive compounds, including some antibiotics. This suggests that this compound could be investigated for potential biological activity. Its mechanism could involve mimicking a natural substrate to inhibit an enzyme.
In catalysis, the sulfur and nitrogen atoms of the thiazolidine ring and the oxygen and nitrogen atoms of the oxime and amide groups make this compound a potential multidentate ligand for metal ions. rsc.org A theoretical framework would propose this compound as a ligand in transition-metal catalysis. By coordinating with a metal center (e.g., rhodium, palladium, or copper), it could form a catalyst for reactions such as C-H activation or cross-coupling, where the ligand's steric and electronic properties would be crucial for controlling reactivity and selectivity. hims-biocat.eu
Emerging Research Frontiers and Uncharted Avenues in this compound Studies
Given the absence of extensive research, the study of this compound is an open field. The most significant emerging frontier is the fundamental characterization of its biological and material properties.
Key uncharted avenues include:
Systematic Biological Screening: A high-throughput screening campaign of this compound against a wide array of biological targets (enzymes, receptors, ion channels) is a critical first step to uncover any bioactivity.
Exploration of Synthetic Analogs: The synthesis and evaluation of a library of this compound analogs, with systematic modifications to each functional group, could reveal structure-activity relationships (SAR) and optimize binding affinity or selectivity for a target. This could lead to the development of more potent and specific compounds. researchgate.net
Computational Modeling: In silico studies, such as molecular docking, could predict potential protein targets for this compound, helping to prioritize experimental screening efforts and providing insight into its binding mode.
Polymerization Studies: Experimental investigation into the polymerization of this compound, as hypothesized in section 7.1, would be a novel research direction to create new classes of sulfur- and nitrogen-containing polymers.
Methodological Innovations and Persistent Challenges in this compound Research
The primary and most persistent challenge in this compound research is the current lack of foundational data. Without established biological targets or material properties, justifying extensive research is difficult.
Overcoming this requires methodological innovation in several areas:
Scalable Chemical Synthesis: Developing a robust and scalable synthetic route to this compound is paramount. While its structure is known, an efficient, high-yield synthesis would be an innovative and enabling step for all future research, allowing for the production of sufficient quantities for screening and testing.
Development of Analytical Tools: Creating specific analytical methods, such as a dedicated HPLC-MS/MS protocol or a specific antibody, would be necessary to detect and quantify this compound in complex mixtures, which is essential for any biological or environmental studies.
Phenotypic Screening Platforms: A key methodological approach would be to use phenotypic screening in various cell lines or model organisms. Instead of targeting a specific protein, this approach looks for any observable change in the cell's or organism's phenotype upon treatment with this compound, which can uncover unexpected biological activities and provide a starting point for more detailed mechanistic studies. nih.gov
The main challenge remains the initial hurdle of demonstrating a compelling functional activity for the compound, a common issue for many unique but uncharacterized chemical entities in public databases. fortherecordmag.com
Q & A
Q. How to validate computational predictions of this compound’s metabolic pathways experimentally?
- Methodological Answer : Use stable isotope tracing (e.g., ¹³C-labeled this compound) with LC-MS/MS to track metabolites. Compare in silico (e.g., CYP450 docking simulations) and in vitro (microsomal assays) results to confirm pathway accuracy .
Key Takeaways for Researchers
- Basic research prioritizes foundational characterization and hypothesis formulation.
- Advanced inquiries require meta-analytical, statistical, and ethical rigor to address contradictions and scalability.
- Methodological transparency (e.g., detailed SI files, PRISMA adherence) is critical for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
